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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 7-

carboxylindoline. Due to the limited availability of direct experimental data for this specific

compound, this paper establishes a baseline by examining the thermodynamic properties of

the parent molecule, indoline, and the closely related indole-7-carboxylic acid. Furthermore, it

delves into a predictive analysis of how the carboxyl group at the 7-position is expected to

influence these properties, drawing upon established principles of physical organic chemistry

and data from analogous compounds. This guide also details the key experimental and

computational methodologies requisite for the precise determination of these properties.

Introduction to 7-Carboxylindoline
7-Carboxylindoline is a heterocyclic organic compound featuring an indoline core substituted

with a carboxylic acid group at the 7-position. The indoline scaffold is a key structural motif in a

multitude of biologically active compounds and natural products. The addition of a carboxyl

group introduces functionalities that can significantly impact the molecule's physicochemical

properties, including its solubility, melting point, boiling point, and overall thermodynamic

stability. A thorough understanding of these properties is paramount for applications in drug

design, materials science, and chemical process development, as they govern the compound's

behavior in various environments.
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Thermodynamic Properties of Related Compounds
To establish a predictive framework for 7-carboxylindoline, it is instructive to examine the

known thermodynamic properties of its structural relatives.

Property Indoline Indole-7-carboxylic acid

Melting Point (°C) -21 202[1]

Boiling Point (°C) 220-221 419.6 ± 18.0 (Predicted)[1]

Density (g/cm³) 1.064 1.408 ± 0.06 (Predicted)[1]

Water Solubility Soluble Soluble[1]

Predicted Thermodynamic Properties of 7-
Carboxylindoline and the Influence of the Carboxyl
Group
The introduction of a carboxyl group onto the indoline ring is anticipated to have a profound

effect on its thermodynamic properties.

Melting and Boiling Points: The presence of the carboxylic acid functional group allows for

the formation of strong intermolecular hydrogen bonds.[2] This is expected to lead to a

significantly higher melting point and boiling point for 7-carboxylindoline compared to the

parent indoline molecule. The strong intermolecular forces require more energy to overcome

in order to transition from the solid to liquid and from the liquid to gaseous states.

Solubility: The carboxyl group can act as both a hydrogen bond donor and acceptor, which

should enhance the aqueous solubility of 7-carboxylindoline relative to indoline. The polar

nature of the carboxylic acid will facilitate interactions with polar solvents like water.

Enthalpy of Formation (ΔHf°): The standard enthalpy of formation is a measure of the energy

change when a compound is formed from its constituent elements in their standard states.

The addition of a carboxyl group to an aromatic system generally leads to a more negative

(more exothermic) enthalpy of formation, indicating increased thermodynamic stability.[3]

Computational studies on indole-3-carboxylic acid have shown a standard molar enthalpy of
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formation in the gaseous phase of approximately -222.2 ± 3.5 kJ·mol⁻¹.[3] It is expected that

7-carboxylindoline would have a similarly negative enthalpy of formation.

Gibbs Free Energy of Formation (ΔGf°): The Gibbs free energy of formation combines

enthalpy and entropy and is a key indicator of a compound's stability and spontaneity of

formation. A more negative enthalpy of formation for 7-carboxylindoline would contribute to a

more negative Gibbs free energy of formation, suggesting it is a thermodynamically stable

molecule.

Experimental Protocols for Thermodynamic
Property Determination
The following are detailed methodologies for the experimental determination of the key

thermodynamic properties of compounds like 7-carboxylindoline.

Differential Scanning Calorimetry (DSC) for Melting
Point and Enthalpy of Fusion
Differential Scanning Calorimetry is a thermoanalytical technique used to determine a

material's thermal properties.

Principle: A sample and a reference are subjected to a controlled temperature program. The

difference in heat flow to the sample and reference is measured as a function of

temperature.

Methodology:

A small, precisely weighed amount of the sample (typically 1-5 mg) is hermetically sealed

in an aluminum pan.

An empty sealed pan is used as a reference.

The sample and reference pans are placed in the DSC furnace.

The temperature is ramped at a constant rate (e.g., 10 °C/min).

The heat flow is monitored. An endothermic peak is observed at the melting point.
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The onset of the peak is taken as the melting point, and the area under the peak is

proportional to the enthalpy of fusion.

Bomb Calorimetry for Enthalpy of Combustion and
Formation
Bomb calorimetry is a standard method for determining the enthalpy of combustion of solid and

liquid samples.

Principle: A sample is combusted in a constant-volume container (the "bomb") with an

excess of oxygen. The heat released by the combustion is absorbed by a surrounding water

bath, and the temperature change of the water is measured.

Methodology:

A pellet of the sample of known mass is placed in a crucible inside the bomb.

The bomb is sealed and pressurized with pure oxygen.

The bomb is submerged in a known volume of water in an insulated container (the

calorimeter).

The initial temperature of the water is recorded.

The sample is ignited electrically.

The final temperature of the water is recorded after thermal equilibrium is reached.

The enthalpy of combustion is calculated from the temperature change and the heat

capacity of the calorimeter.

The standard enthalpy of formation can then be calculated using Hess's law with the

known enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Knudsen Effusion Method for Vapor Pressure and
Enthalpy of Sublimation
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The Knudsen effusion method is used to measure the vapor pressure of a solid or liquid with

low volatility.

Principle: A sample is placed in a sealed container with a small orifice. In a high vacuum, the

molecules that effuse through the orifice are assumed to be in equilibrium with the

condensed phase inside the cell. The rate of mass loss is proportional to the vapor pressure.

Methodology:

The sample is placed in a Knudsen effusion cell.

The cell is placed in a high-vacuum, temperature-controlled chamber.

The mass of the cell is monitored over time using a microbalance.

The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.

By measuring the vapor pressure at different temperatures, the enthalpy of sublimation

can be determined from the slope of a plot of ln(P) versus 1/T (the Clausius-Clapeyron

equation).

Computational Prediction of Thermodynamic
Properties
Computational chemistry provides powerful tools for predicting the thermodynamic properties of

molecules.

Density Functional Theory (DFT): DFT methods are widely used to calculate the electronic

structure and energies of molecules. By performing geometry optimization and frequency

calculations, one can obtain the enthalpy and Gibbs free energy of a molecule in the gas

phase. These calculations can provide valuable insights where experimental data is lacking.

[4]
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Caption: Experimental workflow for determining key thermodynamic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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